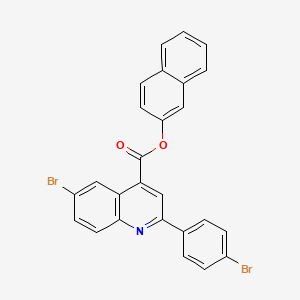![molecular formula C31H27ClN2O3 B12464806 7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the spirobenzofuran-xanthene family, which is characterized by a spiro linkage between a benzofuran and a xanthene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of the Xanthene Moiety: The xanthene ring is introduced through a series of condensation reactions.
Spiro Linkage Formation: The spiro linkage is formed by reacting the benzofuran and xanthene intermediates under specific conditions.
Functional Group Modifications: The chlorophenyl and diethylamino groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: The chlorophenyl and diethylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Aplicaciones Científicas De Investigación
7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets. The chlorophenyl and diethylamino groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- 3’-[(2-Chlorophenyl)amino]-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one
- 7’-[(2-Bromophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one
- 7’-[(2-Chlorophenyl)amino]-3’-(dimethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one
Uniqueness
The uniqueness of 7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chlorophenyl and diethylamino groups makes it particularly versatile in various chemical reactions and research applications.
Propiedades
Fórmula molecular |
C31H27ClN2O3 |
|---|---|
Peso molecular |
511.0 g/mol |
Nombre IUPAC |
2'-(2-chloroanilino)-6'-(diethylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C31H27ClN2O3/c1-4-34(5-2)20-14-15-23-29(17-20)36-28-16-19(3)27(33-26-13-9-8-12-25(26)32)18-24(28)31(23)22-11-7-6-10-21(22)30(35)37-31/h6-18,33H,4-5H2,1-3H3 |
Clave InChI |
NANFBZCVVHXUFA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-2-methylnaphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12464730.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B12464734.png)
![N,N'-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12464740.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12464742.png)
![Disodium dihydrate hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate](/img/structure/B12464747.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12464748.png)


![N-benzyl-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B12464760.png)
![4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464780.png)


![4-[(2-methylpropanoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B12464801.png)

